4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Overview
Description
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is a complex organic compound with a unique structure that combines a chloro-substituted benzoic acid with an acetylamino group and a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acylation of 4-chloro-3-nitrobenzoic acid with 4-isopropyl-3-methylphenol, followed by reduction of the nitro group to an amine. The amine is then acetylated to form the final product. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions include various substituted benzoic acids, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and acetylamino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: An intermediate in the synthesis of the target compound.
4-Isopropyl-3-methylphenol: A precursor used in the synthesis.
4-Chloro-3-aminobenzoic acid: Another related compound with similar structural features.
Uniqueness
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20ClNO4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-chloro-3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C19H20ClNO4/c1-11(2)15-6-5-14(8-12(15)3)25-10-18(22)21-17-9-13(19(23)24)4-7-16(17)20/h4-9,11H,10H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
HKAMFJUYSIZQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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